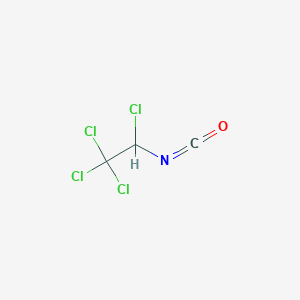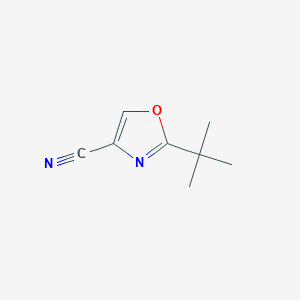
4-Ethoxycinnamic Acid
Übersicht
Beschreibung
4-Ethoxycinnamic Acid is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It can be synthesized by reacting the corresponding aryl aldehyde with malonic acid . It participates in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate .
Synthesis Analysis
4-Ethoxycinnamic Acid can be synthesized by reacting the corresponding aryl aldehyde with malonic acid . In a study, it was found that hydroxycinnamates, a class of phenolic compounds that include 4-Ethoxycinnamic Acid, were synthesized from glucose in Escherichia coli by introducing different combinations of four genes .
Molecular Structure Analysis
The molecular structure of 4-Ethoxycinnamic Acid consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H12O3/c1-2-14-10-6-3-9 (4-7-10)5-8-11 (12)13/h3-8H,2H2,1H3, (H,12,13)/b8-5+ .
Physical And Chemical Properties Analysis
4-Ethoxycinnamic Acid has a molecular weight of 192.21 g/mol . It has a melting point of 195-199 °C . The linear formula of 4-Ethoxycinnamic Acid is C2H5OC6H4CH=CHCO2H .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
4-Ethoxycinnamic Acid is a chemical compound with the formula C11H12O3 . Its structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
Anticancer Activity
Cinnamic acid derivatives, including 4-Ethoxycinnamic Acid, have been reported to exhibit anticancer properties . The nature of the substituents incorporated into cinnamic acid plays a significant role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .
Antimicrobial Activity
Cinnamic acid derivatives are known for their antimicrobial properties . They can terminate radical chain reactions by donating electrons that react with radicals, forming stable products .
Neuroprotective Properties
Cinnamic acid derivatives have been reported to have neuroprotective properties . This makes them potential therapeutic agents for neurological disorders .
Anti-inflammatory and Antidiabetic Properties
Cinnamic acid derivatives also exhibit anti-inflammatory and antidiabetic properties . This makes them promising therapeutic agents for treating conditions like diabetes .
Antimalarial Activity
Some derivatives of cinnamic acid have been reported to have potent antimalarial activity . This opens up possibilities for the development of new antimalarial drugs .
Activity Against Plasmodium berghei
The preparation and activity of derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine against Plasmodium berghei are described . This suggests potential applications of 4-Ethoxycinnamic Acid in the treatment of malaria .
Alzheimer’s Disease
Compounds derived from cinnamic acid have been found to be active against both hAChE and hBuChE , which are key enzymes involved in Alzheimer’s disease. This suggests potential applications of 4-Ethoxycinnamic Acid in the treatment of Alzheimer’s disease .
Wirkmechanismus
Target of Action
It is known to participate in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate , suggesting it may interact with enzymes or receptors involved in this process.
Biochemical Pathways
4-Ethoxycinnamic Acid is involved in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate .
Safety and Hazards
4-Ethoxycinnamic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOUWYGNATKKZ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2373-79-7 | |
| Record name | 4-Ethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Prop-2-ene-1-sulfonamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3379005.png)



![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B3379052.png)
![[2-methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol, Mixture of diastereomers](/img/structure/B3379062.png)







![3-[(4-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B3379110.png)